molecular formula C8H6N4O2S B13096364 3-(2-Aminothiazol-5-yl)pyrazine-2-carboxylic acid

3-(2-Aminothiazol-5-yl)pyrazine-2-carboxylic acid

Cat. No.: B13096364
M. Wt: 222.23 g/mol
InChI Key: NXUKPXJYAZPDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid is a heterocyclic compound that contains both a thiazole and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with pyrazine-2-carboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid involves its interaction with specific molecular targets within cells. This compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target cells .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler compound with similar biological activities.

    Pyrazine-2-carboxylic acid: Another related compound with distinct properties.

Uniqueness

3-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid is unique due to its combined thiazole and pyrazine structure, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C8H6N4O2S

Molecular Weight

222.23 g/mol

IUPAC Name

3-(2-amino-1,3-thiazol-5-yl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C8H6N4O2S/c9-8-12-3-4(15-8)5-6(7(13)14)11-2-1-10-5/h1-3H,(H2,9,12)(H,13,14)

InChI Key

NXUKPXJYAZPDFK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)C2=CN=C(S2)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.